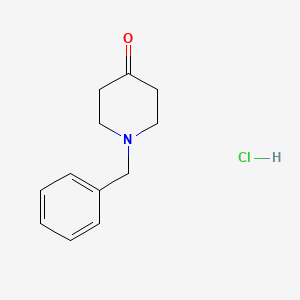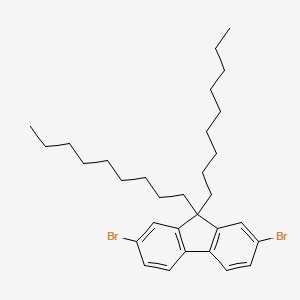
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI)
Descripción general
Descripción
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI), also known as BTBMW, is an organo-metallic compound . It is often used in applications that require non-aqueous solubility, such as recent solar energy and water treatment applications .
Molecular Structure Analysis
The linear formula for Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is ((CH3)3CN)2W(N(CH3)2)2 . This indicates that the compound contains two tert-butylimino groups and two dimethylamino groups bonded to a central tungsten atom.Physical And Chemical Properties Analysis
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is a yellow liquid at room temperature . It has a molecular weight of 414.23 . The compound has a boiling point of 81 °C at 0.02 mmHg and a density of 1.305 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Catalyst in Chemical Reactions
BTBMW can act as a catalyst in various chemical reactions . Catalysts are substances that can increase the rate of a chemical reaction without themselves undergoing any permanent chemical change.
Preparation of Thin Films
BTBMW is used in the preparation of thin films by plasma-assisted atomic layer deposition (ALD) . ALD is a thin film deposition technique based on the sequential use of a gas phase chemical process; it is a subclass of chemical vapor deposition.
Non-aqueous Solubility Applications
BTBMW is sold by American Elements under the trade name AE Organo-Metallics™ for uses requiring non-aqueous solubility . This could include applications in solar energy and water treatment.
Semiconductor Manufacturing
Similar to its molybdenum counterpart , BTBMW could potentially be used as a precursor chemical for semiconductors and other high technology applications. Semiconductors are a key component in many electronic devices.
Research and Development
Given its unique properties, BTBMW is likely used in various research and development applications in the field of materials science .
Safety and Hazards
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) is classified as a dangerous substance. It has been assigned the hazard statements H260 and H314, indicating that it may cause or intensify fire; reacts violently with water, and causes severe skin burns and eye damage . The compound has a flash point of 85 °C .
Direcciones Futuras
While specific future directions for research on Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) are not mentioned in the sources I found, its use in solar energy and water treatment applications suggests potential avenues for further exploration . These could include optimizing its synthesis, investigating its mechanism of action in these applications, and exploring its potential in other areas of renewable energy and environmental science.
Mecanismo De Acción
Mode of Action
BTBMW interacts with its targets through coordination chemistry. It forms coordination complexes with metal centers, potentially influencing their reactivity and catalytic activity. The compound’s mode of action likely involves electron transfer processes, ligand exchange, and substrate activation .
Biochemical Pathways
BTBMW’s impact on biochemical pathways remains an area of active investigation. It may participate in organic synthesis, polymerization reactions, and other chemical transformations. Its downstream effects could include altered reaction rates, selectivity, and product distributions .
Action Environment
- The choice of solvent affects BTBMW’s stability and reactivity. Reaction conditions impact its performance. BTBMW’s efficacy can be influenced by its recyclability in sustainable processes.
Propiedades
IUPAC Name |
bis(tert-butylimino)tungsten;dimethylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C4H9N.2C2H6N.W/c2*1-4(2,3)5;2*1-3-2;/h2*1-3H3;2*1-2H3;/q;;2*-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJPTAQKIFHZQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N=[W]=NC(C)(C)C.C[N-]C.C[N-]C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H30N4W-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(tert-butylimino)bis(dimethylamino)tungsten(VI) | |
CAS RN |
406462-43-9 | |
| Record name | Bis(t-butylimido)bis(dimethylamino)tungsten(VI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



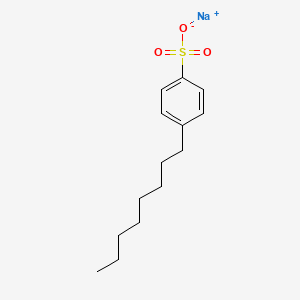
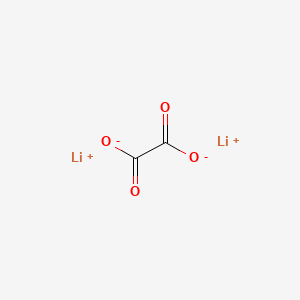
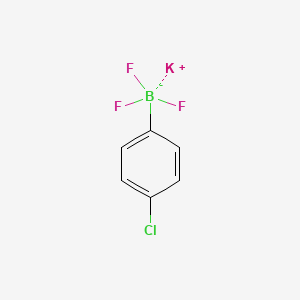




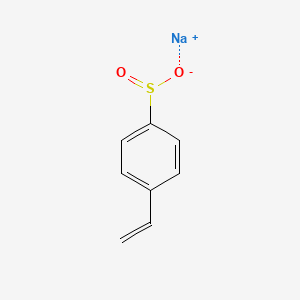
![Sodium ((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B1592538.png)
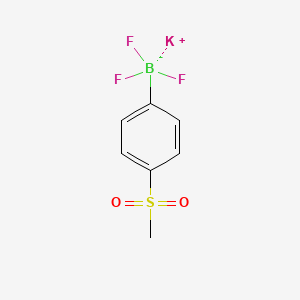

![Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexafluorophosphate(1-)](/img/structure/B1592545.png)
